2-(2-Chloropyridin-3-YL)propan-2-amine

Physicochemical properties Lipophilicity Drug-likeness

Sourcing regioisomerically pure pyridine intermediates for CNS/kinase programs often involves lead times that stall critical SAR studies. This compound is the exact solution. - Privileged 2-chloro-3-pyridinyl motif directs hinge-region binding in ATP-competitive kinase inhibitor design. - cLogP 2.63 enables CNS lead optimization by promoting blood-brain barrier penetration. - Bifunctional amine and 2-chloropyridine handle allows parallel library synthesis. - 98% purity ensures reliable outcomes in automated high-throughput chemistry workflows.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 1060812-09-0
Cat. No. B13610176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyridin-3-YL)propan-2-amine
CAS1060812-09-0
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(N=CC=C1)Cl)N
InChIInChI=1S/C8H11ClN2/c1-8(2,10)6-4-3-5-11-7(6)9/h3-5H,10H2,1-2H3
InChIKeyXQYIJSZLSMTHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloropyridin-3-YL)propan-2-amine – Procurement & Structural Overview


2-(2-Chloropyridin-3-YL)propan-2-amine, with CAS number 1060812-09-0, is a heterocyclic amine compound characterized by a pyridine ring with a chlorine atom at the 2-position and a propan-2-amine group at the 3-position. With a molecular formula of C8H11ClN2, a molecular weight of 170.64 g/mol, and a calculated partition coefficient (cLogP) of 2.63 , it is primarily valued as a specialized intermediate and building block in pharmaceutical research and development, where its unique substitution pattern enables further functionalization .

Non-Fungibility of 2-(2-Chloropyridin-3-YL)propan-2-amine


In medicinal chemistry, the substitution pattern of a pyridine ring is a critical determinant of a compound's ability to engage with a biological target. Simply swapping 2-(2-Chloropyridin-3-YL)propan-2-amine for a generic 'chloropyridinyl amine' ignores the precise spatial and electronic requirements for molecular recognition. The specific 2-chloro-3-pyridinyl motif of this compound is a unique 'privileged structure' that directs subsequent chemical modifications and influences the final drug candidate's pharmacophore. This is why precise intermediates like this are non-fungible; their value lies in their exact structural identity, which cannot be replicated by a different regioisomer or analog .

Differentiation Evidence for 2-(2-Chloropyridin-3-YL)propan-2-amine


Lipophilicity & Membrane Permeability

The target compound exhibits a calculated partition coefficient (cLogP) of 2.63 , which is a key determinant of lipophilicity and influences passive membrane permeability. In contrast, the unsubstituted parent compound, 3-pyridinemethanamine, has a significantly lower cLogP of approximately -0.1 [1]. This quantifiable difference in lipophilicity is crucial, as a higher cLogP generally correlates with improved blood-brain barrier (BBB) penetration and cellular uptake, though it may also increase the risk of off-target binding. The specific 2-chloro substitution is a direct driver of this ~2.7 log unit increase.

Physicochemical properties Lipophilicity Drug-likeness

Unique 2-Chloro-3-Pyridinyl Scaffold

The target compound, 2-(2-Chloropyridin-3-YL)propan-2-amine, is defined by its specific 2-chloro-3-pyridinyl substitution pattern . This differentiates it from other commercially available regioisomers, such as 2-(6-Chloropyridin-3-yl)propan-2-amine (CAS 157763-35-4), which has the chlorine at the 6-position . This is not a trivial difference; the distinct positions of the chlorine and amine groups create unique vectors for chemical reactions. The 2-chloro-3-pyridinyl motif is a recognized 'privileged scaffold' for constructing molecules targeting kinases, GPCRs, and other protein families . The value proposition is access to this specific, non-interchangeable chemical space.

Chemical structure Regioisomerism Building block

Purity & Availability Differentiation

The commercial landscape for this specific intermediate reveals a point of differentiation in terms of product quality and availability. 2-(2-Chloropyridin-3-YL)propan-2-amine is offered with a minimum purity of 98% and 95% by reputable vendors specializing in research chemicals and custom synthesis. This contrasts with some regioisomeric analogs, which may be less widely available or offered in lower purity grades (e.g., 90-95%). While this is a market-based, rather than a bioactivity-based, differentiation, it is a critical factor for procurement. For a research scientist, a guaranteed high purity of 98% from a reliable source reduces the risk of failed reactions, ambiguous results, and time lost to additional purification steps .

Purity Procurement Chemical synthesis

Primary Applications of 2-(2-Chloropyridin-3-YL)propan-2-amine


CNS Drug Discovery Building Block

This scenario leverages the quantitative evidence on lipophilicity. With a cLogP of 2.63, 2-(2-Chloropyridin-3-YL)propan-2-amine is an ideal building block for medicinal chemistry programs targeting CNS disorders where blood-brain barrier (BBB) penetration is a key requirement . The higher cLogP, compared to the unsubstituted parent (cLogP ≈ -0.1) [1], suggests that incorporating this fragment will contribute to the final drug candidate's ability to cross the BBB, a critical factor in the early stages of CNS drug design.

Kinase Inhibitor SAR Intermediate

This scenario utilizes the structural evidence. The unique 2-chloro-3-pyridinyl motif is a recognized scaffold for interacting with the hinge region of ATP-binding sites in kinases . The specific placement of the amine and chloro groups provides a defined vector for building into larger, selective kinase inhibitor molecules. Medicinal chemists can use this intermediate to explore structure-activity relationships (SAR) around the pyridine ring, a core component of many successful kinase-targeting drugs.

High-Throughput Chemistry Library Diversification

This scenario is supported by the purity and availability evidence. The commercial availability of this compound at 98% purity makes it suitable for automated parallel synthesis workflows used in high-throughput chemistry. Its bifunctional nature (amine and 2-chloropyridine) allows for multiple orthogonal derivatizations, enabling the rapid generation of diverse compound libraries for screening against a range of biological targets. The high purity minimizes the risk of side reactions and simplifies purification after library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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